molecular formula C18H20O4 B3250910 tms CAS No. 20578-92-1

tms

Cat. No.: B3250910
CAS No.: 20578-92-1
M. Wt: 300.3 g/mol
InChI Key: JDBCWSHYEQUBLW-AATRIKPKSA-N
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Description

Tetramethylsilane is an organosilicon compound with the chemical formula Si(CH₃)₄. It is the simplest tetraorganosilane and is characterized by a tetrahedral structure where a silicon atom is bonded to four methyl groups. This compound is widely used in various scientific fields due to its unique properties.

Preparation Methods

Tetramethylsilane is typically produced as a by-product during the production of methyl chlorosilanes. The process involves the direct reaction of methyl chloride with silicon. The more useful products of this reaction are trimethylsilyl chloride, dimethyldichlorosilane, and methyltrichlorosilane . Another method involves the deprotonation of tetramethylsilane with butyllithium to produce trimethylsilylmethyl lithium, a common alkylating agent .

Chemical Reactions Analysis

Tetramethylsilane undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of tetramethylsilane involves its decomposition and subsequent reactions of the resulting radicals. The initial step in the thermal decomposition of tetramethylsilane produces methyl radicals and trimethylsilyl radicals. These radicals undergo further reactions, including hydrogen atom loss and methyl radical loss, leading to the formation of various products . The decomposition process is influenced by factors such as temperature and the presence of other reactive species .

Comparison with Similar Compounds

Tetramethylsilane is unique among organosilicon compounds due to its simple structure and high volatility. Similar compounds include:

    Tetramethylgermane: Similar to tetramethylsilane but with a germanium atom instead of silicon.

    Tetramethyltin: Contains a tin atom in place of silicon.

    Tetramethyllead: Contains a lead atom in place of silicon.

These compounds share similar tetrahedral structures but differ in their chemical reactivity and applications.

Properties

IUPAC Name

1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBCWSHYEQUBLW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186212
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24144-92-1, 20578-92-1
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24144-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,3',5'-Tetramethoxystilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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